![molecular formula C9H13N3O2 B12867841 6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12867841.png)
6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine is a heterocyclic compound that belongs to the furo[2,3-b]pyrrole family. This compound is characterized by its unique structure, which includes a furan ring fused to a pyrrole ring, with an isopropoxy group at the 6-position and two amino groups at the 4 and 5 positions. The compound’s molecular formula is C9H13N3O2, and it has a molecular weight of 195.22 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine typically involves multicomponent and multicatalytic reactions. One common method involves the reaction of 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system, which includes a gold complex and a chiral phosphoric acid . This method is known for its high stereoselectivity and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent and multicatalytic reactions can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino groups at the 4 and 5 positions can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in non-covalent interactions with enzymes and other biological molecules, influencing their activity. The presence of the isopropoxy group and amino groups enhances its binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
6H-Furo[2,3-b]pyrrole-4,5-diamine: Lacks the isopropoxy group, making it less sterically hindered.
6-Methyl-6H-furo[2,3-b]pyrrole-4,5-diamine: Contains a methyl group instead of an isopropoxy group, affecting its reactivity and binding properties.
Uniqueness
6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine is unique due to the presence of the isopropoxy group, which enhances its steric and electronic properties. This modification can lead to improved binding affinity and selectivity in biological applications, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C9H13N3O2 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
6-propan-2-yloxyfuro[2,3-b]pyrrole-4,5-diamine |
InChI |
InChI=1S/C9H13N3O2/c1-5(2)14-12-8(11)7(10)6-3-4-13-9(6)12/h3-5H,10-11H2,1-2H3 |
Clave InChI |
WGOMYIYLIIHGDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)ON1C(=C(C2=C1OC=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-a]pyrimidine-7-methanamine](/img/structure/B12867764.png)

![5-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B12867771.png)
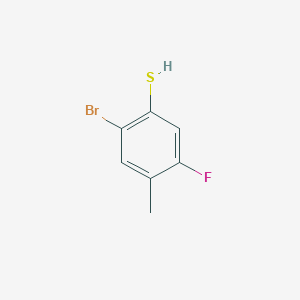

![4-[2-(4-Methoxyphenoxy)ethoxy]aniline](/img/structure/B12867791.png)
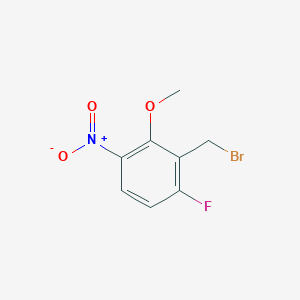
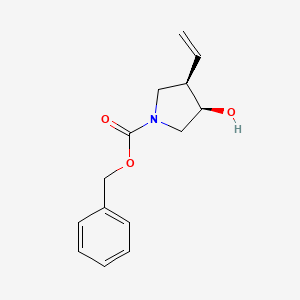
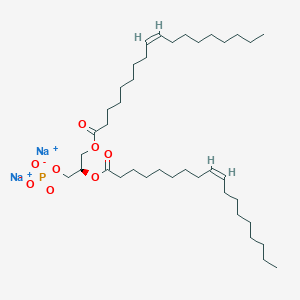
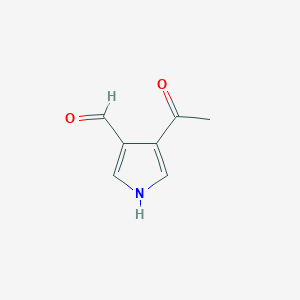
![Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride](/img/structure/B12867816.png)
![2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12867822.png)

